Dipentene

Description

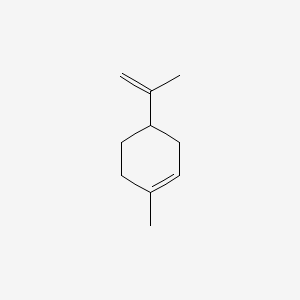

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Dipentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentene, a racemic mixture of d- and l-limonene, is a monocyclic monoterpene with significant applications across various industries, including pharmaceuticals, fragrances, and as a green solvent. A thorough understanding of its chemical properties is paramount for its effective utilization and for the development of new applications. This technical guide provides an in-depth overview of the chemical properties of dipentene, including its physical characteristics, solubility profile, reactivity, and spectroscopic data. Detailed experimental protocols for the determination of these properties are also presented to facilitate reproducible research.

Core Chemical and Physical Properties

Dipentene is a colorless liquid at room temperature with a characteristic lemon-like odor.[1] It is a relatively stable terpene but can be sensitive to light and air, undergoing oxidation.[2][3] The key physical and chemical properties of dipentene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [4] |

| Molecular Weight | 136.23 g/mol | [4] |

| Appearance | Clear colorless mobile liquid | [2] |

| Odor | Pleasant, lemon-like | [2][5] |

| Boiling Point | 176-177 °C | [2] |

| Melting Point | -75 to -73 °C | [2] |

| Density | 0.842 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.473 | [2][5] |

| Vapor Pressure | 1 mmHg at 20 °C | [2] |

| Flash Point | 119 °F (48.3 °C) | [2] |

| Autoignition Temperature | 255 °C | [2] |

| Explosive Limits | 0.7-6.1% (V) | [2] |

| LogP | 4.38 at 25 °C | [2] |

Solubility Profile

Dipentene is a nonpolar compound and, as such, is insoluble in water.[1][2][4] It is, however, miscible with a wide range of organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][2][4] |

| Ethanol | Miscible | [2][4] |

| Ether | Miscible | [2][4] |

| Chloroform | Miscible | [2] |

| Carbon Disulfide | Miscible | [2] |

Experimental Protocol: Determination of Solubility

A standard qualitative method to determine the solubility of a liquid like dipentene in various solvents is as follows:

-

Preparation: Add approximately 0.5 mL of dipentene to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol) to the test tube.

-

Observation: Vigorously shake the test tube for 10-15 seconds and observe. If two distinct layers are present, the substance is immiscible. If a single, clear solution forms, it is miscible.

-

Incremental Addition: If immiscible, add an additional 2-3 mL of the solvent in increments, shaking after each addition, to confirm insolubility.

Reactivity and Stability

Dipentene is a reactive molecule due to the presence of two double bonds. It is stable under normal conditions but can undergo various chemical transformations.[5]

-

Oxidation: Dipentene readily oxidizes in the presence of air and light, a process that can lead to the formation of carveol, carvone, and limonene oxide.[5] This atmospheric oxidation can lead to an increased fire or explosion risk due to peroxide formation.[3]

-

Isomerization: When heated with a mineral acid, dipentene can isomerize to the conjugated diene α-terpinene.[5] At 300 °C, it can racemize.[5]

-

Reactions with Halogens and Acids: With dry hydrogen chloride or hydrogen bromide, dipentene forms monohalides. In the presence of aqueous hydrogen chloride or hydrogen bromide, it forms dihalides.[2]

-

Dehydrogenation: Reaction with sulfur leads to the dehydrogenation of dipentene to form p-cymene.[5]

-

Incompatibilities: Dipentene is incompatible with strong oxidizing agents and may react violently with substances like iodine pentafluoride.[2][3]

Experimental Protocol: Oxidation with Potassium Permanganate (Baeyer's Test for Unsaturation)

This test demonstrates the presence of double bonds in dipentene.

-

Solution Preparation: Prepare a 1% solution of potassium permanganate in a suitable solvent like acetone or ethanol.

-

Reaction: In a test tube, dissolve a few drops of dipentene in 2 mL of the chosen solvent.

-

Titration: Add the potassium permanganate solution dropwise while shaking the test tube.

-

Observation: A positive test for unsaturation is indicated by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of dipentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of dipentene.

¹H NMR (Proton NMR): The ¹H NMR spectrum of dipentene shows characteristic signals for the different types of protons in the molecule. Key signals include those for the vinylic protons, the allylic protons, and the methyl group protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will show distinct signals for the two olefinic carbons of the endocyclic double bond, the two olefinic carbons of the exocyclic double bond, and the aliphatic carbons in the ring and the methyl groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of dipentene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dipentene will show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane parts of the molecule, as well as C=C stretching vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of dipentene between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For dipentene, it can be used to assess its purity and identify any isomers or impurities. The gas chromatogram will show a peak for dipentene, and the mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of dipentene in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The oven temperature is typically programmed to ramp up to ensure good separation.

-

Detection (Mass Spectrometry): As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the chromatogram helps in identifying the component, and the mass spectrum provides structural information for confirmation, often by comparison with a spectral library.

Logical Relationships and Isomerism

Dipentene is the racemic mixture of the two enantiomers of limonene: d-limonene and l-limonene. This relationship is a fundamental aspect of its chemistry.

References

An In-Depth Technical Guide to the Synthesis of Dipentene from Turpentine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dipentene (racemic limonene) derived from turpentine. It details the underlying chemical principles, reaction conditions, and experimental protocols relevant to professionals in chemical research and drug development. Dipentene, a monocyclic terpene, serves as a valuable chiral building block and starting material in the synthesis of various fine chemicals and pharmaceutical intermediates. Turpentine, a readily available bio-renewable feedstock obtained from pine trees, is the principal source of the precursors for dipentene synthesis, primarily α-pinene and β-pinene.[1]

Core Synthesis Pathways

The production of dipentene from turpentine can be broadly categorized into three main pathways: the isomerization of pinenes, its formation as a co-product during pine oil synthesis, and its direct isolation from turpentine feedstock.

Isomerization of α-Pinene

The most prevalent method for synthesizing dipentene is the acid-catalyzed isomerization of α-pinene, the main constituent of turpentine.[2][3] The reaction proceeds through the formation of a tertiary carbocation (pinanyl cation) upon protonation of the double bond in α-pinene.[4] This unstable intermediate undergoes rearrangement, leading to the formation of various bicyclic and monocyclic terpenes. Ring-opening of the pinanyl cation yields monocyclic products like dipentene (limonene), α-terpinene, γ-terpinene, and terpinolene.[2][5]

A wide array of catalysts can be employed, including:

-

Homogeneous Acids: Sulfuric acid and formic acid have been shown to produce high yields of limonene.[4]

-

Heterogeneous Solid Acids: These are often preferred for their ease of separation and reusability. Examples include:

The selectivity towards dipentene versus other isomers, particularly camphene, is highly dependent on the catalyst's properties (such as the ratio of Brønsted to Lewis acid sites) and the reaction conditions.[7][9]

Dipentene as a Co-product in Pine Oil Synthesis

Dipentene is a significant co-product in the industrial synthesis of pine oil (primarily α-terpineol) from α-pinene.[10] This process involves the acid-catalyzed hydration of α-pinene.[10][11] In this reaction, the pinanyl carbocation intermediate can be attacked by water to form α-terpineol. Alternatively, the α-terpineol can be dehydrated under the acidic conditions to form dipentene, or the carbocation can rearrange and eliminate a proton to form dipentene directly.[10] Typically, mineral acids like sulfuric acid or phosphoric acid are used as catalysts.[10][12] The reaction mixture post-synthesis contains α-terpineol, dipentene, other terpene alcohols, and unreacted pinenes, which are then separated.[10][12]

Thermal Isomerization & Direct Fractionation

-

Thermal Isomerization: High temperatures can induce the isomerization of pinenes to dipentene and other terpenes without a catalyst. Studies have explored thermal isomerization in supercritical alcohols, where an increase in temperature and pressure can influence reaction rates and selectivity.[13]

-

Direct Fractionation: Turpentine naturally contains a small percentage of dipentene.[1] This native dipentene can be separated from the other terpenes through fractional distillation.[14][15][16] This method is a physical separation process rather than a chemical synthesis. Vacuum distillation is often employed to prevent thermal degradation of the terpenes, with the dipentene fraction typically being collected at a kettle temperature of 125°C to 140°C under vacuum.[14][17]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on dipentene synthesis, allowing for a comparison of different methodologies.

Table 1: Acid-Catalyzed Isomerization of α-Pinene to Limonene (Dipentene)

| Catalyst | Starting Material | Temp. (°C) | Time (h) | Limonene Yield/Selectivity | Other Major Products | Reference |

| Sulfuric & Formic Acid (Homogeneous) | Turpentine | 85 | 6 | 48.2% Yield | Camphene | [4] |

| Zeolite + HCl (Heterogeneous) | Turpentine | 85 | 6 | 24.3% Yield | Camphene | [4] |

| Sulfated Zirconia (15% H₂SO₄) | α-Pinene | 120 | 3 | 7.7% Concentration | Camphene (53%), Tricyclene | [7] |

| Amberlyst 36 Resin (3% w/w) | Crude Turpentine | 100 | 4 | Byproduct | Camphene (27% Yield) | [5] |

| Acid-Treated Clay | Turpentine | 150 | 3 | Not specified | Camphene | [6] |

Table 2: Dipentene Production via Pine Oil (α-Terpineol) Synthesis

| Catalyst System | Starting Material | Temp. (°C) | Time (h) | α-Terpineol Yield/Selectivity | Notes on Dipentene | Reference |

| 37-42% Sulfuric Acid | α-Pinene | 37-43 | Until max. alcohol content | >60% α-Terpineol | Dipentene is a major by-product in the "oily by-products". | [12] |

| Citric Acid, Phosphoric Acid, Acetic Acid | α-Pinene | 70 | 12-15 | 48.1% Selectivity | High temperatures (>80°C) favor isomerization to limonene. | [11] |

| Phosphoric Acid | α-Pinene | Not specified | Not specified | Not specified | Dipentene is produced as a by-product. | [10] |

Experimental Protocols

Protocol 1: Isomerization of Turpentine using a Homogeneous Acid Catalyst System

This protocol is adapted from a study that achieved a high yield of limonene.[4]

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Reagents:

-

Turpentine oil: 10 mL

-

Combined sulfuric acid and formic acid solution, adjusted to a pH of 0.37.

-

-

Procedure:

-

Add 10 mL of turpentine oil to the flask.

-

Introduce the acid catalyst solution into the flask.

-

Heat the mixture to 85°C while stirring continuously.

-

Maintain the reaction at 85°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the phases to separate.

-

Collect the upper organic (oil) phase. Wash the organic phase with a 5% sodium bicarbonate solution, followed by distilled water until neutral.

-

Dry the resulting oil phase over anhydrous sodium sulfate.

-

-

Analysis: Analyze the composition of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the yield of dipentene (limonene).[4]

Protocol 2: Synthesis of Pine Oil and Co-production of Dipentene

This protocol is based on the principles of acid-catalyzed hydration of α-pinene.[10][12]

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Reagents:

-

α-Pinene (or turpentine with >50% α-pinene): 1 volume (e.g., 500 mL)

-

Aqueous sulfuric acid (38-39% by weight): ~1 volume (e.g., 500 mL)

-

Nonionic emulsifying agent (optional, but improves mixing): 0.15-0.25% by weight of the acid solution.

-

-

Procedure:

-

Charge the reactor with the aqueous sulfuric acid and the emulsifying agent.

-

Begin agitation and bring the acid solution to the reaction temperature of approximately 40°C.

-

Slowly add the α-pinene to the agitated acid solution over a period of 30-60 minutes, maintaining the temperature at 40°C.

-

Continue vigorous agitation at 40°C. Monitor the reaction progress by periodically taking samples and analyzing for terpene alcohol content (e.g., by GC). The reaction is continued until the alcohol content reaches a maximum, which may take several hours.

-

Once the reaction is complete, stop agitation and cool the mixture.

-

Transfer the mixture to a separation vessel and allow the aqueous and organic phases to separate.

-

Drain the lower aqueous acid phase.

-

The upper organic phase, containing pine oil, dipentene, and unreacted terpenes, is then washed with water and a dilute alkali solution to neutralize any remaining acid.

-

-

Purification: The washed organic phase is subjected to fractional vacuum distillation to separate the synthetic pine oil from the dipentene and other hydrocarbons.[12]

Mandatory Visualization

Caption: Overall process flow for dipentene production from raw turpentine.

Caption: Acid-catalyzed isomerization pathways of α-pinene.

Caption: Experimental workflow for a batch isomerization reaction.

References

- 1. entrepreneurindia.co [entrepreneurindia.co]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nzic.org.nz [nzic.org.nz]

- 11. mdpi.com [mdpi.com]

- 12. US3415893A - Production of synthetic pine oil - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ia803205.us.archive.org [ia803205.us.archive.org]

- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 17. CN103497084B - Method for producing alpha-pinene from turpentine - Google Patents [patents.google.com]

natural sources and extraction of dipentene

An In-depth Technical Guide on the Natural Sources and Extraction of Dipentene

Introduction

Dipentene is a monocyclic monoterpene, a colorless liquid hydrocarbon classified as a cyclic terpene.[1] Chemically, it is the racemic mixture of the two enantiomers of limonene, d-limonene and l-limonene.[2][3] While d-limonene is more abundant in nature, particularly in citrus fruits, the term dipentene is often used in industrial contexts.[4] It is recognized for its pleasant, citrus-like aroma and is widely utilized across various industries, including as a solvent, in cleaning products, and as a fragrance and flavor additive.[1][5][6] Dipentene is found in the essential oils of numerous plants, with citrus peels and pine oil being the most significant commercial sources.[5][6] This guide provides a comprehensive overview of the natural sources of dipentene, its biosynthesis in plants, and the primary methodologies for its extraction and quantification, tailored for professionals in research and drug development.

Natural Sources and Biosynthesis

Dipentene is widely distributed in the plant kingdom, occurring in over 300 kinds of plant essential oils.[4] The concentration can vary dramatically, from as high as 80-95% in the peels of citrus fruits like lemons, oranges, and grapefruits, to less than 1% in other plants.[4]

Key Natural Sources:

-

Citrus Fruits: The peels of citrus fruits such as oranges, lemons, mandarins, limes, and grapefruits are the most significant natural source of d-limonene, which can be racemized to dipentene.[2][4] Orange peel oil, for instance, can contain over 90% d-limonene.[4]

-

Pine Trees and Turpentine: Dipentene is a major constituent of crude sulfate turpentine, a byproduct of the kraft pulping process in the wood pulp industry.[7][8][9] It is also found in pine oil, which is extracted from the needles, twigs, or stumps of pine trees.[5][10]

-

Other Essential Oils: It is also present in various other essential oils, including those from mace, nutmeg, cardamom, caraway, mint, and bergamot.[2][11][12]

Quantitative Data on Dipentene/Limonene Content

| Natural Source | Plant Part | Typical Limonene/Dipentene Content (%) | References |

| Sweet Orange (Citrus sinensis) | Peel Oil | > 90% | [4] |

| Lemon (Citrus limon) | Peel Oil | 80 - 95% | [4] |

| Grapefruit (Citrus paradisi) | Peel Oil | 80 - 95% | [4] |

| Mandarin (Citrus reticulata) | Peel Oil | > 70% | [2] |

| Bergamot (Citrus bergamia) | Peel Oil | 80 - 95% | [4] |

| Crude Sulfate Turpentine | Pine Wood Byproduct | Varies (Component of mixed terpenes) | [7][9] |

| Pine Oil | Needles, Twigs | Varies (Component of mixed terpenes) | [5][10] |

| Caraway (Carum carvi) | Seed Oil | Component of essential oil | [2] |

| Mint (Mentha species) | Leaf Oil | Low concentration of l-isomer | [2] |

Biosynthesis of Monoterpenes

In plants, terpenes are synthesized via two primary pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[13] Monoterpenes like limonene are typically synthesized in the plastids via the MEP pathway.[8] This pathway begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through several enzymatic steps to produce the five-carbon intermediates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[13] A geranyl diphosphate synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl diphosphate (GPP).[8][13] Finally, a terpene synthase, specifically a limonene synthase, cyclizes GPP to form limonene.[8]

Extraction Methodologies

Several techniques are employed for the extraction of dipentene from natural sources, each with specific advantages and applications. The choice of method depends on the source material, desired purity, and scale of operation.

Steam Distillation

Steam distillation is the most common commercial method for extracting essential oils, including dipentene, from plant materials like citrus peels and pine needles.[10][14][15][16] The process utilizes steam to vaporize the volatile compounds, which are then condensed and separated.

-

Material Preparation:

-

Obtain fresh citrus fruit peels (e.g., orange, lemon).

-

Zest the peels to increase the surface area, yielding approximately 100-200 grams of zest.[17]

-

Record the precise weight of the prepared zest.

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus consisting of a large boiling flask (e.g., 2 L), a still head, a condenser, and a receiving flask or separation funnel.[14][17]

-

Place the weighed citrus zest into the boiling flask.

-

Add distilled water to the flask, typically in a 3:1 ratio of water to plant material (e.g., 300 mL of water for 100 g of zest).[17]

-

Add boiling chips to ensure smooth boiling.

-

-

Distillation:

-

Heat the boiling flask using a heating mantle.[17]

-

Pass steam through the plant material. The steam will cause the essential oil glands in the peels to rupture, releasing the volatile dipentene.

-

The mixture of steam and dipentene vapor travels into the condenser.

-

Cool the condenser with a continuous flow of cold water to liquefy the vapor.

-

-

Collection and Separation:

-

Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the essential oil, in the receiving flask.

-

The dipentene, being less dense and immiscible with water, will form a distinct layer on top of the aqueous layer.[17][18]

-

Carefully separate the oil layer from the water using a separatory funnel or a syringe.[14][17]

-

-

Drying and Storage:

-

Dry the collected oil using an anhydrous drying agent like sodium sulfate to remove any residual water.

-

Store the purified dipentene in a sealed, dark glass vial in a cool place.

-

Solvent Extraction

Solvent extraction is another common method, particularly suitable for laboratory-scale preparations. It involves using an organic solvent to dissolve the dipentene from the plant material. Soxhlet extraction is an efficient continuous version of this method.[18]

-

Material Preparation:

-

Dry tangerine peels to remove moisture.

-

Grind the dried peels into a fine powder to maximize the surface area for extraction.

-

Weigh a precise amount of the powdered peel (e.g., 20 g).[19]

-

-

Apparatus Setup:

-

Extraction:

-

Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up the distillation arm, and into the condenser where it cools and drips down into the chamber containing the thimble.[19]

-

The chamber slowly fills with the warm solvent, which extracts the dipentene from the peel powder.

-

Once the chamber is full, the siphon arm initiates a solvent backflow into the round-bottom flask, carrying the extracted dipentene with it.

-

This cycle is allowed to repeat for a set duration (e.g., 2-8 hours).[19][20] A 2-hour extraction has been shown to be optimal for tangerine peel with ethyl alcohol.[20]

-

-

Solvent Recovery and Product Isolation:

-

After the extraction is complete, remove the solvent from the dipentene-solvent mixture using a rotary evaporator.

-

The non-volatile dipentene will remain in the flask.

-

-

Purification and Storage:

-

The crude extract can be further purified if necessary.

-

Store the final product in a sealed, dark glass vial.

-

Fractional Distillation of Crude Sulfate Turpentine (CST)

On an industrial scale, dipentene is often obtained as a fraction from the distillation of crude sulfate turpentine (CST).[7] CST is a complex mixture of terpenes and sulfur-containing compounds that requires refining.[9][21]

-

Desulfurization (Pre-treatment): CST from the Kraft process contains malodorous sulfur compounds that must be removed.[9] This is often achieved through oxidative treatments (e.g., with hypochlorite) followed by washing.[9][21]

-

Continuous Fractional Distillation: The desulfurized CST is fed into a continuous fractional distillation column.[22]

-

First Column: The CST is distilled at approximately atmospheric pressure to separate low-boiling sulfur compounds and other volatile impurities as an overhead fraction.[22] The bottoms fraction contains the higher-boiling terpenes.

-

Subsequent Columns: The bottoms fraction is then subjected to further fractional distillation under vacuum to separate the individual terpenes based on their boiling points.[22][23] A typical separation would yield fractions of α-pinene, β-pinene, and dipentene.[23] Dipentene is collected as a specific fraction within its boiling range (~176-180°C).[6][24]

-

Quantitative Analysis

To determine the purity and yield of extracted dipentene, chromatographic techniques are essential.

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the primary method for analyzing volatile compounds like dipentene.[25] It separates the components of the essential oil, allowing for the identification and quantification of dipentene based on its retention time and peak area compared to a known standard.[25]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the quantification of dipentene, especially for analyzing its presence in water-based pharmaceutical preparations where GC might be less suitable.[20][26]

| Extraction Method | Primary Source Material | Scale | Advantages | Disadvantages |

| Steam Distillation | Citrus Peels, Pine Needles | Lab to Industrial | Solvent-free, well-established, yields high-purity oil. | High energy consumption, not suitable for heat-sensitive compounds. |

| Solvent Extraction | Any Plant Material | Lab to Pilot | High extraction efficiency, can be used for less volatile compounds. | Use of organic solvents, requires a solvent removal step, potential for solvent residue. |

| Fractional Distillation | Crude Sulfate Turpentine | Industrial | Utilizes an industrial byproduct, continuous process, yields multiple terpene products. | Requires extensive pre-treatment (desulfurization), high capital cost. |

References

- 1. alphachem.biz [alphachem.biz]

- 2. DIPENTENE - Ataman Kimya [atamanchemicals.com]

- 3. ijbbku.com [ijbbku.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. htppl.co.in [htppl.co.in]

- 6. shantiaromatics.com [shantiaromatics.com]

- 7. nzic.org.nz [nzic.org.nz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patents.justia.com [patents.justia.com]

- 10. How to Get Pine Oil | Global Pine Products [globalpineproducts.com]

- 11. foreverest.net [foreverest.net]

- 12. dipentene, 138-86-3 [thegoodscentscompany.com]

- 13. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrar.org [ijrar.org]

- 15. chemtradeasia.com [chemtradeasia.com]

- 16. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 17. Extracting Limonene From Backyard Citrus Fruit : 4 Steps - Instructables [instructables.com]

- 18. static.igem.org [static.igem.org]

- 19. para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Refining of crude sulfate turpentine obtained from a kraft pulp mill: A pilot scale treatment :: BioResources [bioresources.cnr.ncsu.edu]

- 22. US3655803A - Process for producing alpha-pinene of low sulfur content from crude sulfate turpentine - Google Patents [patents.google.com]

- 23. CN103497084B - Method for producing alpha-pinene from turpentine - Google Patents [patents.google.com]

- 24. US2567916A - Method of making dipentene and vinylcyclohexene resin - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

- 26. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

Dipentene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dipentene, the racemic mixture of the two limonene enantiomers, is a naturally occurring monoterpene with a wide range of applications in various industries. For researchers, scientists, and drug development professionals, dipentene and its individual enantiomers hold significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides an in-depth overview of the core technical aspects of dipentene, including its chemical identity, molecular structure, and key physicochemical properties. Furthermore, it delves into its biological activities with a focus on relevant signaling pathways and provides detailed experimental protocols for its investigation in a laboratory setting.

Chemical and Physical Properties

Dipentene is the commercial name for the racemic mixture of d-limonene and l-limonene. It is a colorless liquid at room temperature with a characteristic citrus-like odor.[1]

| Property | Value | Reference |

| CAS Number | 138-86-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₆ | [3][4] |

| Molecular Weight | 136.23 g/mol | [3][4] |

| Synonyms | (±)-Limonene, dl-Limonene, p-Mentha-1,8-diene | [2][4] |

| Boiling Point | 170-180 °C | [5] |

| Density | 0.86 g/mL at 20 °C | |

| Flash Point | 43 °C | [5] |

| Refractive Index | n20/D 1.473 |

Molecular Structure:

The molecular structure of dipentene is characterized by a cyclohexene ring with two double bonds, one endocyclic and one exocyclic. The chiral center at the C4 position gives rise to the two enantiomers, (R)-(+)-limonene (d-limonene) and (S)-(-)-limonene (l-limonene).

-

SMILES: CC(=C)C1CCC(=CC1)C

-

InChI: InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3

Biological Activity and Signaling Pathways

Dipentene, and more specifically its enantiomer d-limonene, has been extensively studied for its potential therapeutic effects. The primary areas of investigation include its anticancer and anti-inflammatory properties. These biological activities are mediated through the modulation of various intracellular signaling pathways.

Anticancer Activity

d-Limonene has demonstrated anticancer activity in various preclinical models. Its mechanisms of action are multifaceted and involve the regulation of cell proliferation, apoptosis, and angiogenesis.[2][3][6]

Key signaling pathways implicated in the anticancer effects of d-limonene include:

-

PI3K/Akt Pathway: d-Limonene has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival and proliferation.[7][8] Inhibition of this pathway can lead to the induction of apoptosis.

-

Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell growth and differentiation. d-Limonene can modulate the Ras-ERK pathway, contributing to its anti-proliferative effects.[6]

-

Apoptosis Induction: d-Limonene can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, downstream effector proteins of apoptosis.[2]

Anti-inflammatory Activity

d-Limonene exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11]

The primary signaling pathway involved in its anti-inflammatory action is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[10][11]

-

NF-κB Pathway: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-Limonene can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activities of dipentene.

Cell Viability Assessment (WST-1 Assay)

This protocol is used to determine the cytotoxic effects of dipentene on cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Dipentene (or d/l-limonene) stock solution (dissolved in a suitable solvent like DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][12]

-

Treatment: Prepare serial dilutions of the dipentene stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of dipentene. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1]

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance of each well at a wavelength between 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of apoptosis, in cells treated with dipentene.

Materials:

-

Cells cultured on coverslips or chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS (for fixing)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with dipentene at the desired concentration and for the appropriate time to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[13]

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.[13]

-

Washing: Wash the cells twice with PBS.

-

TUNEL Staining: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes in the dark.[13][14]

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye like DAPI or Propidium Iodide.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.

Western Blot Analysis of Signaling Proteins

This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by dipentene.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphorylation analysis, calculate the ratio of the phosphorylated protein to the total protein.

Measurement of Nitric Oxide (NO) Production

This protocol measures the production of nitrite, a stable metabolite of NO, in macrophage culture supernatants as an indicator of the anti-inflammatory effect of dipentene.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Dipentene

-

96-well plate

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of dipentene for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.[2]

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

Dipentene and its constituent enantiomers represent promising natural compounds for further investigation in the fields of pharmacology and drug development. Their well-documented anticancer and anti-inflammatory activities, mediated through the modulation of key cellular signaling pathways, provide a strong rationale for their continued exploration as potential therapeutic agents. The experimental protocols detailed in this guide offer a practical framework for researchers to systematically evaluate the biological effects of dipentene in a laboratory setting. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of dipentene and its derivatives for the treatment of various human diseases.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]